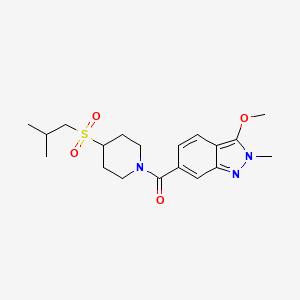
(4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(isobutylsulfonyl)piperidin-1-yl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone, with CAS number 1797836-59-9, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H29NO4S, with a molecular weight of 415.5 g/mol. The structure includes a piperidine ring and an indazole moiety, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1797836-59-9 |
| Molecular Formula | C23H29NO4S |
| Molecular Weight | 415.5 g/mol |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) : This compound has been shown to inhibit PARP, an enzyme involved in DNA repair mechanisms. Inhibition of PARP can enhance the cytotoxic effects of DNA-damaging agents, making it a candidate for cancer therapy .
- Modulation of Signaling Pathways : The compound may also affect various signaling pathways related to cell proliferation and apoptosis. The indazole structure is known to interact with receptors and enzymes that regulate these pathways .
- Anti-inflammatory Effects : There is evidence suggesting that this compound can downregulate inflammation and tissue injury, providing therapeutic benefits in conditions such as stroke and myocardial infarction .
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties by:
- Enhancing the effectiveness of chemotherapeutic agents like temozolomide.
- Increasing sensitivity to topoisomerase inhibitors such as irinotecan and topotecan in preclinical models .
Case Studies
- Case Study 1 : In vitro studies demonstrated that the compound significantly reduced cell viability in cancer cell lines with defective DNA repair mechanisms, suggesting its use as a monotherapy or in combination therapies for specific tumor types .
- Case Study 2 : A preclinical trial showed that administration of this compound in animal models resulted in a marked decrease in tumor size when used alongside traditional chemotherapy, indicating its potential as an adjunct treatment .
特性
IUPAC Name |
(3-methoxy-2-methylindazol-6-yl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4S/c1-13(2)12-27(24,25)15-7-9-22(10-8-15)18(23)14-5-6-16-17(11-14)20-21(3)19(16)26-4/h5-6,11,13,15H,7-10,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFACJZYKUIUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=NN(C(=C3C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














